5-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Description
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is related to the treatment of tuberculosis . The compound has shown inhibitory potency against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . It also exhibits anti-inflammatory properties, suggesting a potential role in the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. In the case of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis . For anti-inflammatory action, it inhibits the COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Biochemical Pathways
In the case of tuberculosis, it may interfere with the bacterial cell wall synthesis or other essential processes for the bacteria . In terms of inflammation, it likely disrupts the synthesis of prostaglandins, which are key mediators of inflammation, by inhibiting the COX enzymes .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth, making it a potential candidate for anti-tubercular therapy . Additionally, it exhibits anti-inflammatory effects, potentially making it useful in conditions where inflammation is a key factor .
properties
IUPAC Name |
5-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S2/c13-10-4-3-8(20-10)11(17)15-12-14-7-2-1-6(16(18)19)5-9(7)21-12/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSWUZLNMKCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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